molecular formula C13H15N5OS B2694982 N-(1-Cyanobutyl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide CAS No. 1436112-29-6

N-(1-Cyanobutyl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide

Cat. No. B2694982
CAS RN: 1436112-29-6
M. Wt: 289.36
InChI Key: NVEFRLRJCJHTBL-UHFFFAOYSA-N
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Description

N-(1-Cyanobutyl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide, also known as CTB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of triazole-based compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of triazole derivatives like 1-(4-thio-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide (3) showcases the chemical versatility of triazole compounds. However, it's noted that despite the synthetic interest, the derivative did not exhibit significant antiviral activity in vitro (Pickering, Robins, & Witkowski, 1976).
  • A study on the metabolism of the synthetic cannabinoid CUMYL-4CN-BINACA in human liver microsomes and urine samples identified several metabolites, indicating the compound's biotransformation pathways and suggesting markers for confirming intake (Öztürk et al., 2018).
  • Research into the physicochemical properties of new 5-(thiophen-3-ylmethyl)-4-R1-1,2,4-triazole-3-thiol derivatives highlights the ongoing interest in triazole systems for the creation of biologically active compounds (Bihdan & Parchenko, 2021).

Applications in Drug Discovery and Biological Studies

  • Triazole-based scaffolds have been utilized in the synthesis of compounds active as HSP90 inhibitors, demonstrating the potential of triazole derivatives in medicinal chemistry (Ferrini et al., 2015).
  • The identification of N-(2-phenylpropan-2-yl)-1-(4-cyanobutyl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA) in herbal mixture products underlines the importance of analytical techniques in detecting new synthetic cannabinoids (Arıkan Ölmez et al., 2017).

Supramolecular and Coordination Chemistry

  • The versatility of 1,2,3-triazoles in supramolecular and coordination chemistry is highlighted by their diverse supramolecular interactions, which have applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Energetic Materials Research

  • The synthesis and properties of nitrogen-rich compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex reveal potential applications in energetic materials due to their high nitrogen content and thermal stability (Qin et al., 2016).

properties

IUPAC Name

N-(1-cyanobutyl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-2-4-10(7-14)15-13(19)12-9-18(17-16-12)8-11-5-3-6-20-11/h3,5-6,9-10H,2,4,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEFRLRJCJHTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CN(N=N1)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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